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Compound Name: CcD1
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of Carotenoid Cleavage

Dioxygenase 1 (CCD1) from various plant species. CCD1 is a key enzyme in the biosynthesis

of apocarotenoids, a diverse group of signaling molecules and volatile compounds that play

crucial roles in plant development, stress responses, and the production of flavors and

fragrances. Understanding the differences in CCD1 activity and substrate specificity across

species is vital for applications in agriculture, biotechnology, and the development of novel

therapeutic agents.

Quantitative Analysis of CCD1 Enzyme Kinetics
The following table summarizes the kinetic parameters of CCD1 from different plant species,

offering a quantitative comparison of their enzymatic efficiency.
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Plant
Species

Enzyme
Substra
te

K_m_
(mM)

V_max_
(U/mg)

k_cat_
(s⁻¹)

k_cat_/
K_m_
(mM⁻¹·s
⁻¹)

Referen
ce

Morus

notabilis

(Mulberry

)

MnCCD1
β-apo-8'-

carotenal
0.83 72.5 - - [1]

Olea

europaea

(Olive)

OeCCD1
β-apo-8'-

carotenal
0.82 2.30 3.35 4.09 [2]

Ipomoea

nil

(Morning

Glory)

InCCD1
β-apo-8'-

carotenal
0.69 1.22 1.82 2.64 [2]

Note: A direct comparison of the efficacy of secreted CCD1 from four different plant species in

Saccharomyces cerevisiae demonstrated that the enzyme from Petunia hybrida had the

highest efficacy in cleaving β-carotene to produce β-ionone, closely followed by the enzyme

from Vitis vinifera. The CCD1 from Rosa damascena and Crocus sativus showed slightly lower

effectiveness in this system.

Substrate Specificity
CCD1 enzymes exhibit broad substrate specificity, cleaving a variety of carotenoids and

apocarotenoids.[3] The primary cleavage site is typically at the 9,10 and 9',10' double bonds.[4]

However, cleavage at the 5,6 (5',6') position has also been reported for some CCD1 enzymes.

Morus notabilis (MnCCD1): In vitro assays have shown that MnCCD1 can cleave β-carotene,

zeaxanthin, lutein, astaxanthin, and lycopene to produce β-ionone, 3-hydroxy-4-oxo-β-

ionone, 3-hydroxy-β-ionone, and 3-hydroxy-α-ionone.[1]

Olea europaea (OeCCD1): This enzyme has been shown to cleave β-carotene and

zeaxanthin.[2]
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Ipomoea nil (InCCD1): In contrast to OeCCD1, InCCD1 cleaves β-carotene but does not

exhibit detectable activity with zeaxanthin.[2]

Cerasus humilis (ChCCD1): Functional analysis revealed that ChCCD1 can oxidize lycopene

at the 5, 6 and 5', 6' positions to produce 6-methyl-5-heptene-2-one and cleave β-carotene at

the 9, 10 and 9', 10' positions to generate β-ionone.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Heterologous Expression and Purification of CCD1
This protocol describes the expression of CCD1 in Escherichia coli and subsequent

purification, a common method for obtaining sufficient quantities of the enzyme for in vitro

characterization.[2]

Gene Synthesis and Cloning: The coding sequence of the CCD1 gene is synthesized with

codon optimization for E. coli expression. The synthesized gene is then cloned into an

expression vector, such as pGEX-2T, which allows for the expression of the protein with a

fusion tag (e.g., GST) for purification.

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression

strain, such as BL21 (DE3), using the heat shock method.

Protein Expression:

An overnight culture of the transformed E. coli is used to inoculate a larger volume of

Luria-Bertani (LB) broth.

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600)

reaches 0.6-0.8.

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.1 mM.

The culture is then incubated at a lower temperature, typically 28°C, for an extended

period (e.g., 21 hours) to enhance the yield of soluble protein.
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Purification:

The bacterial cells are harvested by centrifugation and resuspended in a suitable lysis

buffer.

The cells are lysed by sonication or other appropriate methods.

The cell lysate is centrifuged to pellet the cell debris.

The supernatant containing the soluble CCD1 protein is then purified using affinity

chromatography (e.g., GST-affinity resin if a GST tag was used).

The purified protein is dialyzed against a storage buffer and its concentration is

determined.

In Vitro CCD1 Enzyme Assay
This protocol outlines the procedure for measuring the enzymatic activity of purified CCD1 in

vitro.[1][2]

Reaction Mixture Preparation:

A standard reaction mixture is prepared in a total volume of 1 mL.

The mixture contains 100 mM phosphate buffer (pH 7.0), the carotenoid or apocarotenoid

substrate (e.g., 40 µM β-apo-8'-carotenal), and a specific amount of the purified CCD1
enzyme (e.g., 200 µL of pure enzyme).[2]

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a

defined period (e.g., 20 minutes).[2]

Reaction Termination: The enzymatic reaction is stopped by adding a solvent such as

ethanol or chloroform.[1]

Product Extraction: The reaction products are extracted using an organic solvent (e.g.,

chloroform).[1]
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Analysis: The extracted products are then analyzed using techniques such as High-

Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry

(GC-MS) to identify and quantify the apocarotenoid products.

Apocarotenoid Product Analysis by GC-MS
This protocol provides a general outline for the analysis of volatile apocarotenoid products

using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Instrumentation: A GC-MS system, such as a Trace ISQ-LT GC/MS (Thermo Fisher),

equipped with a suitable capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) is

used.[1]

Sample Injection: The extracted and concentrated sample containing the apocarotenoid

products is injected into the GC.

Gas Chromatography:

The volatile compounds are separated based on their boiling points and interactions with

the stationary phase of the column.

A temperature program is used to achieve optimal separation. For example, an initial

temperature of 40°C is held for 2 minutes, then increased at a rate of 5°C/min to 150°C

and held for 2 minutes, and finally increased at 15°C/min to 320°C and held for 1 minute.

[3]

Mass Spectrometry:

As the separated compounds elute from the GC column, they enter the mass

spectrometer.

The molecules are ionized (e.g., by electron impact), and the resulting fragments are

separated based on their mass-to-charge ratio.

The mass spectrum of each compound serves as a molecular fingerprint, allowing for its

identification by comparison to spectral libraries (e.g., NIST).
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Click to download full resolution via product page

Caption: General experimental workflow for the analysis of CCD1 activity.
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Caption: Simplified signaling pathway initiated by the CCD1 product β-cyclocitral.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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